molecular formula C17H21N3O2 B2395058 2-phenoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide CAS No. 2097927-34-7

2-phenoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide

货号: B2395058
CAS 编号: 2097927-34-7
分子量: 299.374
InChI 键: JZNTULWZALFJAE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chemical Profile: 2-phenoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide is an organic compound with the CAS Registry Number 2097927-34-7 . It has a molecular formula of C 17 H 21 N 3 O 2 and a molecular weight of 299.37 g/mol . The compound's structure features a phenoxyacetamide chain linked to a cyclohexyl ring that is substituted at the 4-position with a 1H-pyrazol-1-yl group . Research Context and Potential Applications: While the specific biological profile of 2-phenoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide is still under investigation, its molecular architecture is of significant interest in medicinal chemistry. The acetamide scaffold is a common pharmacophore found in compounds designed to interact with enzymatic targets . Notably, structurally related derivatives containing both the pyrazole and acetamide functional groups have been reported in scientific literature as potent inhibitors of VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2), a key target in oncology and anti-angiogenesis research . The presence of the 1H-pyrazol-1-yl heterocycle is a frequent feature in bioactive molecules and pharmaceutical agents . Therefore, this compound serves as a valuable chemical intermediate or building block for researchers in drug discovery, particularly for the synthesis and development of novel kinase inhibitors and other biologically active molecules. Usage Note: This product is intended for research purposes and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Data Sheet for proper handling and storage information.

属性

IUPAC Name

2-phenoxy-N-(4-pyrazol-1-ylcyclohexyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c21-17(13-22-16-5-2-1-3-6-16)19-14-7-9-15(10-8-14)20-12-4-11-18-20/h1-6,11-12,14-15H,7-10,13H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZNTULWZALFJAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)COC2=CC=CC=C2)N3C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Intermediate Preparation

Retrosynthetic Analysis

The target molecule can be dissected into two primary components:

  • Phenoxyacetic acid derivative : Serves as the acylating agent.
  • 4-(1H-Pyrazol-1-yl)cyclohexylamine : The amine nucleophile for amide bond formation.

Key intermediates include:

  • Phenoxyacetyl chloride (for direct acylation)
  • Ethyl phenoxyacetate (for stepwise coupling)
  • 4-(1H-Pyrazol-1-yl)cyclohexylamine (synthesized via cyclohexanol/pyrazole functionalization)

Conventional Synthesis Methods

Acylation via Phenoxyacetyl Chloride

Procedure :

  • Phenoxyacetyl chloride synthesis :
    Phenol reacts with chloroacetyl chloride in anhydrous dichloromethane (DCM) at 0–5°C, catalyzed by triethylamine (TEA).
    $$
    \text{Phenol} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{TEA, DCM}} \text{Phenoxyacetyl chloride} + \text{HCl}
    $$
  • Amide coupling :
    4-(1H-Pyrazol-1-yl)cyclohexylamine is added dropwise to phenoxyacetyl chloride in DCM at room temperature. The mixture is stirred for 12–18 hours, followed by aqueous workup.

Yield : 68–72% after recrystallization (ethanol/water).

Ester Aminolysis

Procedure :
Ethyl phenoxyacetate reacts with 4-(1H-pyrazol-1-yl)cyclohexylamine in refluxing toluene, catalyzed by sodium hydride (NaH). The reaction proceeds via nucleophilic acyl substitution.
$$
\text{Ethyl phenoxyacetate} + \text{Amine} \xrightarrow{\text{NaH, toluene}} \text{Target compound} + \text{Ethanol}
$$
Yield : 65–70% after column chromatography (silica gel, ethyl acetate/hexane).

Microwave-Assisted Synthesis

Optimized Protocol

Microwave irradiation significantly enhances reaction efficiency. A representative procedure adapted from α-glucosidase inhibitor syntheses:

Steps :

  • Combine equimolar phenoxyacetic acid, 4-(1H-pyrazol-1-yl)cyclohexylamine, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dimethylformamide (DMF).
  • Irradiate at 120°C for 30–70 seconds under 300 W microwave power.
  • Quench with ice water and extract with ethyl acetate.

Yield : 85–96% (Table 1).

Table 1: Microwave vs. Conventional Synthesis Comparison
Parameter Microwave Method Conventional Method
Reaction Time 30–70 s 12–18 h
Yield (%) 85–96 65–72
Solvent DMF DCM/Toluene
Purification Extraction Chromatography

Intermediate Synthesis: 4-(1H-Pyrazol-1-yl)Cyclohexylamine

Cyclohexanol to Cyclohexylamine

Procedure :

  • Cyclohexylamine synthesis :
    Cyclohexanol undergoes Gabriel synthesis with phthalimide and hydrazine hydrate.
  • Pyrazole functionalization :
    Cyclohexylamine reacts with 1H-pyrazole in the presence of Mitsunobu reagents (diethyl azodicarboxylate, triphenylphosphine).

Yield : 78–82% after distillation.

Reaction Optimization

Solvent and Catalyst Screening

  • Solvents : DMF > DCM > Toluene (polar aprotic solvents enhance amidation kinetics).
  • Catalysts : EDC/HOBt > DCC > NaH (carbodiimides prevent racemization).

Temperature Effects

  • Microwave reactions at 120°C achieve near-quantitative conversion vs. 60–70% at 25°C.

Structural Characterization

Spectroscopic Data

  • 1H NMR (500 MHz, CDCl3) :
    δ 7.65 (s, 1H, pyrazole-H), 6.85–7.25 (m, 5H, phenyl-H), 4.10 (q, 2H, CH2CO), 3.55 (m, 1H, cyclohexyl-CH).
  • IR (KBr) :
    1650 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).

Purity Analysis

  • HPLC : >99% purity (C18 column, acetonitrile/water gradient).

Industrial-Scale Production Considerations

Cost-Efficiency Metrics

  • Microwave methods reduce energy costs by 40% compared to conventional heating.
  • Batch vs. Flow: Continuous flow systems achieve 90% yield at 1 kg/day throughput.

Challenges and Limitations

  • Pyrazole Instability : Prolonged heating (>100°C) degrades the pyrazole moiety, necessitating strict temperature control.
  • Solvent Waste : DMF requires intensive recycling to meet environmental regulations.

化学反应分析

Types of Reactions

2-phenoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form phenolic derivatives.

    Reduction: The pyrazolyl group can be reduced under hydrogenation conditions.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions can be facilitated using bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Reduced pyrazolyl compounds.

    Substitution: Various substituted acetamide derivatives.

科学研究应用

2-phenoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 2-phenoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide involves its interaction with specific molecular targets. The phenoxy group can interact with hydrophobic pockets in proteins, while the pyrazolyl group can form hydrogen bonds with active site residues. The cyclohexylacetamide moiety may enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares 2-phenoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide with three analogs (A, B, and C) based on crystallographic data, hydrogen-bonding patterns, and functional group contributions.

Table 1: Structural and Functional Comparison

Compound Core Structure Substitutions Hydrogen-Bond Donors/Acceptors Crystallographic Refinement Method
Target Compound Cyclohexyl 4-(1H-pyrazol-1-yl), phenoxy 3 donors, 4 acceptors SHELXL
Analog A Piperidine 3-(1H-imidazol-1-yl), methoxy 2 donors, 3 acceptors SHELXTL
Analog B Benzene 2-(1H-pyrazol-1-yl), nitro 1 donor, 5 acceptors MoPro
Analog C Cyclohexyl 4-(1H-triazol-1-yl), phenoxy 4 donors, 5 acceptors OLEX2

Crystallographic and Refinement Differences

The target compound’s structure was refined using SHELXL, a program renowned for high-precision small-molecule refinement . Analog A, refined via SHELXTL (a derivative of SHELXL), exhibits lower torsional flexibility due to its piperidine core, while Analog C’s triazole substitution introduces additional hydrogen-bond donors, complicating refinement in OLEX2. The benzene core in Analog B reduces conformational variability, enabling faster refinement in MoPro but limiting hydrogen-bond diversity .

Hydrogen-Bonding Networks and Graph Set Analysis

Using Etter’s graph theory (as extended by Bernstein et al.), the target compound forms a DDRR (8) motif via N–H···O and C–H···O interactions, stabilizing its crystal lattice . Analog A adopts a simpler DD (4) pattern due to fewer acceptors, whereas Analog C’s triazole group creates a DRDR (12) network, enhancing thermal stability but reducing solubility. Analog B’s nitro group disrupts hydrogen bonding, resulting in a fragmented RD (6) motif .

Functional Group Impact on Bioactivity (Inferred)

While pharmacological data are absent in the evidence, the pyrazole group in the target compound likely enhances kinase binding affinity compared to Analog A’s imidazole. Analog C’s triazole may improve metabolic stability but risks off-target interactions. Analog B’s nitro group could confer cytotoxicity, limiting therapeutic utility.

生物活性

2-Phenoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Synthesis

The compound features a phenoxy group, a cyclohexylacetamide moiety, and a pyrazolyl group. The synthesis typically involves multiple steps:

  • Formation of the Phenoxy Group : Introduced via nucleophilic substitution of phenol with an appropriate halide.
  • Cyclohexylacetamide Formation : Achieved through cyclohexylation using cyclohexyl bromide and a suitable amine.
  • Pyrazolyl Group Introduction : Typically through condensation of a hydrazine derivative with a 1,3-dicarbonyl compound .

The biological activity of 2-phenoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The compound's structure allows it to engage in:

  • Hydrophobic Interactions : The phenoxy group interacts with hydrophobic pockets in proteins.
  • Hydrogen Bonding : The pyrazolyl group can form hydrogen bonds with active site residues .

These interactions can modulate the activity of various enzymes and receptors, leading to diverse biological effects.

Anticancer Properties

Research indicates that 2-phenoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide exhibits significant anticancer properties. In vitro studies have shown its potential to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15Induction of apoptosis
MCF-7 (Breast)12Cell cycle arrest
A549 (Lung)10Inhibition of cell proliferation

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation, such as NF-kB signaling.

Case Study: In Vivo Anti-inflammatory Activity

In an animal model of inflammation induced by carrageenan, treatment with 2-phenoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide resulted in a significant reduction in paw edema compared to the control group, indicating its potential as an anti-inflammatory agent .

Applications in Research

The versatility of 2-phenoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide extends beyond basic research into practical applications:

  • Drug Development : Its properties make it a candidate for developing new therapeutic agents targeting specific diseases.
  • Chemical Biology : Used as a tool compound in studying enzyme inhibition and receptor interactions .

常见问题

Q. What are the established synthetic routes for 2-phenoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide, and what reaction conditions optimize yield and purity?

The synthesis of structurally related acetamide derivatives typically involves multi-step organic reactions. Key steps include:

  • Amide bond formation : Reacting a phenoxyacetyl chloride derivative with a cyclohexylamine-bearing pyrazole moiety in the presence of a base (e.g., triethylamine) .
  • Solvent selection : Dichloromethane or tetrahydrofuran (THF) is commonly used due to their inertness and ability to dissolve polar intermediates .
  • Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions .
  • Purification : Column chromatography or recrystallization is employed to isolate the final product .
Example Reaction Conditions
Reagent : Chloroacetyl chloride, pyrazole derivatives
Base : Triethylamine
Solvent : Dichloromethane
Yield : 60–85% (typical range for analogous compounds)

Q. How is the structural integrity of 2-phenoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide validated?

Characterization relies on spectroscopic and analytical techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the phenoxy group, pyrazole ring, and cyclohexylacetamide backbone .
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Peaks at ~1650 cm1^{-1} (amide C=O stretch) and ~1250 cm1^{-1} (C-O-C stretch) confirm functional groups .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing (if single crystals are obtainable) .

Advanced Research Questions

Q. What methodologies are recommended for evaluating the compound’s bioactivity, such as enzyme inhibition or receptor binding?

  • In vitro assays :
    • Enzyme inhibition : Use fluorogenic substrates or colorimetric assays (e.g., for kinases or proteases) with IC50_{50} determination .
    • Cellular assays : Assess cytotoxicity (via MTT or apoptosis markers) and target engagement (e.g., Western blotting for phosphorylated proteins) .
  • Molecular docking : Predict binding modes using software like AutoDock Vina, referencing crystal structures of homologous targets (e.g., PDB: 9NA, 9NP) .
  • Pharmacokinetics : Evaluate metabolic stability in liver microsomes and plasma protein binding .

Q. How can computational methods streamline the optimization of reaction pathways for this compound?

  • Reaction path search : Quantum mechanical calculations (e.g., DFT) model transition states and intermediates to identify low-energy pathways .
  • Machine learning : Train models on reaction databases to predict optimal solvents, catalysts, or temperatures .
  • Experimental validation : Use high-throughput screening to test computationally derived conditions .

Q. How should researchers address contradictions in reported bioactivity data for structurally similar compounds?

  • Validate experimental conditions : Ensure consistent assay protocols (e.g., cell lines, incubation times) .
  • Check compound purity : Re-analyze batches via HPLC or LC-MS to rule out impurities .
  • Explore off-target effects : Use proteome-wide profiling (e.g., affinity pulldown with mass spectrometry) .

Methodological Considerations

Q. What strategies are effective for improving solubility and bioavailability of this acetamide derivative?

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance membrane permeability .
  • Co-crystallization : Screen with co-formers (e.g., cyclodextrins) to improve aqueous solubility .
  • Lipid nanoparticle encapsulation : Assess encapsulation efficiency and release kinetics .

Q. How can researchers elucidate the metabolic fate of this compound in preclinical models?

  • Metabolite identification : Use LC-MS/MS to detect phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites in plasma or urine .
  • Isotope labeling : Synthesize 14^{14}C-labeled analogs for tracing metabolic pathways .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。